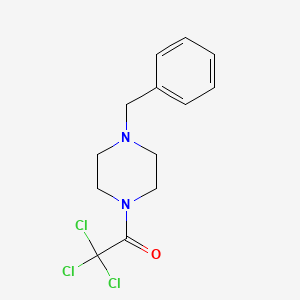![molecular formula C18H20N2O3S B5695516 3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide, commonly known as CPASB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPASB belongs to the class of sulfonylurea compounds and has been found to have promising effects on various biochemical and physiological processes.
作用机制
The mechanism of action of CPASB is not fully understood. However, it has been found to act as a potassium channel opener, which helps to regulate the flow of potassium ions into and out of cells. This action helps to regulate the electrical activity of cells, which is important for various physiological processes.
Biochemical and Physiological Effects
CPASB has been found to have various biochemical and physiological effects. It has been found to increase insulin secretion, which is important for the regulation of blood glucose levels. CPASB has also been found to have anti-inflammatory effects, which can help to reduce inflammation in various tissues. Additionally, CPASB has been found to have cardioprotective effects, which can help to protect the heart from damage.
实验室实验的优点和局限性
CPASB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, CPASB has been extensively studied, and its effects on various physiological processes are well understood. However, CPASB also has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on certain physiological processes are not fully understood.
未来方向
There are several future directions for research on CPASB. One area of research is the potential use of CPASB in the treatment of diabetes. CPASB has been found to increase insulin secretion, and further research could help to determine its potential as a diabetes treatment. Another area of research is the potential use of CPASB in the treatment of cancer. CPASB has been found to have anti-tumor effects, and further research could help to determine its potential as a cancer treatment. Finally, further research could be done to better understand the mechanism of action of CPASB and its effects on various physiological processes.
Conclusion
In conclusion, CPASB is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CPASB could lead to the development of new treatments for various diseases.
合成方法
The synthesis of CPASB involves the reaction of 3-aminobenzoic acid with cyclopentylamine to form 3-(cyclopentylamino) benzoic acid. The resulting compound is then reacted with chlorosulfonic acid to form 3-[(cyclopentylamino)sulfonyl] benzoic acid. Finally, the benzoyl chloride derivative of the compound is synthesized by reacting 3-[(cyclopentylamino)sulfonyl] benzoic acid with benzoyl chloride. The resulting product is 3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide.
科学研究应用
CPASB has been extensively studied for its potential therapeutic applications in various areas of scientific research. It has been found to have promising effects on the nervous system, cardiovascular system, and immune system. CPASB has also been studied for its potential use in the treatment of diabetes, cystic fibrosis, and cancer.
属性
IUPAC Name |
3-(cyclopentylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-15-8-2-1-3-9-15)14-7-6-12-17(13-14)24(22,23)20-16-10-4-5-11-16/h1-3,6-9,12-13,16,20H,4-5,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUAZFKFLYTZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
